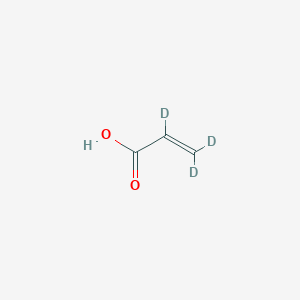
Acrylic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless liquid with the molecular formula C3HD3O2 and a molecular weight of 75.08 g/mol . This compound is used as a stable isotope-labeled compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
Acrylic Acid-d3 can be synthesized through the deuteration of acrylic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium oxide (D2O) as a deuterium source and a suitable catalyst to facilitate the exchange reaction. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .
化学反応の分析
Types of Reactions
Acrylic Acid-d3 undergoes various chemical reactions characteristic of unsaturated carboxylic acids. These include:
Addition Reactions: The double bond in this compound can participate in addition reactions with hydrogen, halogens, and other nucleophiles.
Polymerization: This compound readily undergoes polymerization to form polyacrylic acid or copolymers with other monomers.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas (H2) and a palladium catalyst.
Halogenation: Using halogens like chlorine (Cl2) or bromine (Br2).
Polymerization: Initiated by heat, light, or peroxides.
Esterification: Using alcohols and acid catalysts.
Major Products Formed
Polyacrylic Acid: Formed through polymerization.
Acrylic Esters: Formed through esterification with various alcohols.
科学的研究の応用
Acrylic Acid-d3 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Utilized in metabolic studies and tracing biochemical pathways.
Medicine: Employed in drug development and pharmacokinetic studies.
Industry: Used in the production of specialty polymers and materials .
作用機序
The mechanism of action of Acrylic Acid-d3 involves its participation in chemical reactions as a labeled compound. The deuterium atoms in this compound provide a distinct mass difference, allowing researchers to trace the compound through various reactions and pathways. This helps in understanding reaction mechanisms, studying metabolic processes, and developing new materials .
類似化合物との比較
Similar Compounds
Acrylic Acid: The non-deuterated form with similar chemical properties but without the isotope labeling.
Methacrylic Acid: Another unsaturated carboxylic acid with a methyl group on the alpha carbon.
Crotonic Acid: An unsaturated carboxylic acid with a trans double bond.
Uniqueness
Acrylic Acid-d3 is unique due to its deuterium labeling, which makes it valuable for research applications that require tracing and studying reaction mechanisms. The presence of deuterium atoms provides a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for precise analysis and identification of reaction intermediates and products .
特性
分子式 |
C3H4O2 |
|---|---|
分子量 |
75.08 g/mol |
IUPAC名 |
2,3,3-trideuterioprop-2-enoic acid |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D |
InChIキー |
NIXOWILDQLNWCW-FUDHJZNOSA-N |
異性体SMILES |
[2H]C(=C([2H])C(=O)O)[2H] |
正規SMILES |
C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


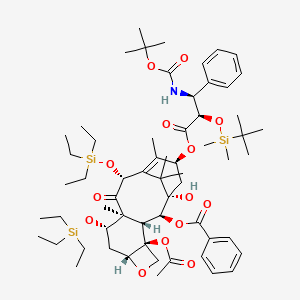
![4-(Difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13429913.png)
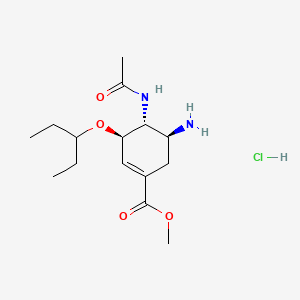
![5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13429929.png)
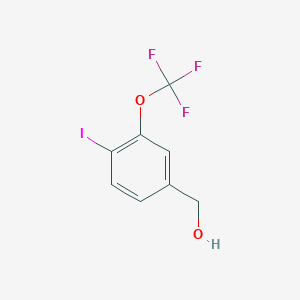
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13429953.png)
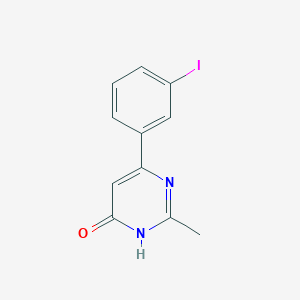
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
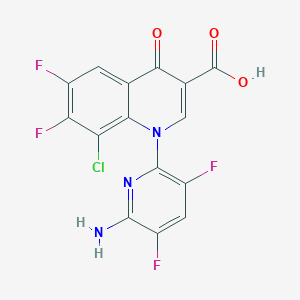
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)
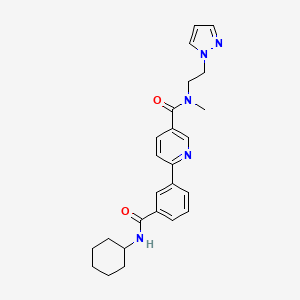
![2-[2-[(2S)-2-Oxiranylmethoxy]phenyl]-2-(2-phenylethyl)-1,3-dioxolane](/img/structure/B13429978.png)
